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Compound of Interest

Compound Name: 6-Cyanonicotinic acid

Cat. No.: B1585720

This guide provides a detailed technical analysis of the expected spectroscopic data for 6-
cyanonicotinic acid (CAS 70165-31-0), a key heterocyclic intermediate in pharmaceutical and
materials science research. Due to the limited availability of published experimental spectra for
this specific compound, this document leverages established spectroscopic principles and data
from structurally analogous molecules to present a predictive yet scientifically rigorous
characterization. This approach is designed to equip researchers, scientists, and drug
development professionals with the foundational knowledge to identify, verify, and characterize
6-cyanonicotinic acid in a laboratory setting.

Introduction to 6-Cyanonicotinic Acid

6-Cyanonicotinic acid is a disubstituted pyridine derivative featuring both a carboxylic acid
and a cyano group. These functional groups impart distinct electronic and chemical properties,
making it a valuable building block. The precise characterization of its molecular structure is
paramount for ensuring purity, understanding reactivity, and confirming its identity in synthetic
pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

The structural features—an aromatic pyridine ring, an electron-withdrawing cyano group (-
C=N), and a carboxylic acid group (-COOH)—each provide a unique spectroscopic signature.
Understanding these signatures is the core of structural elucidation.

Workflow for Spectroscopic Analysis
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The logical workflow for identifying and characterizing a purified solid sample like 6-
cyanonicotinic acid involves a multi-technique approach to gather orthogonal data, thereby
increasing confidence in the final structural assignment.
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Caption: General workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 6-cyanonicotinic acid, we predict the following features.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals in the aromatic region,
corresponding to the three protons on the pyridine ring, in addition to a signal for the carboxylic
acid proton. The electron-withdrawing nature of both the cyano and carboxylic acid groups will
shift these aromatic protons downfield.

e H-2: This proton is ortho to the ring nitrogen and meta to the carboxylic acid. It is expected to
be the most downfield signal, appearing as a doublet.
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e H-4: This proton is meta to both the cyano group and the ring nitrogen. It will be part of a
doublet of doublets.

e H-5: This proton is ortho to the cyano group and meta to the carboxylic acid. It is expected to
appear as a doublet.

e -COOH: The carboxylic acid proton signal is typically broad and its chemical shift is highly
dependent on solvent and concentration. It may undergo exchange with deuterium in
solvents like DMSO-ds or D20.

Table 1: Predicted *H NMR Chemical Shifts and Multiplicities

Coupling Constant

Proton Predicted & (ppm) Multiplicity )

H-2 9.1-93 Doublet (d) ~2.0 Hz
Doublet of Doublets

H-4 8.4-8.6 ~8.0, 2.0 Hz
(dd)

H-5 8.0-8.2 Doublet (d) ~8.0 Hz

-COOH 13.0-14.0 Broad Singlet (br s) N/A

Predicted in DMSO-de relative to TMS.

Predicted *C NMR Spectrum

Due to the lack of symmetry, the broadband-decoupled 3C NMR spectrum is expected to show
seven distinct signals: five for the pyridine ring carbons, one for the cyano carbon, and one for
the carboxyl carbon.

e Carbonyl Carbon (-COOH): This will be significantly downfield, typical for carboxylic acids.

e Pyridine Ring Carbons (C2-C6): These carbons will appear in the aromatic region (120-160
ppm). Their specific shifts are influenced by the nitrogen atom and the attached substituents.
C3 and C6, being directly attached to electron-withdrawing groups, will be shifted
accordingly.
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e Cyano Carbon (-C=N): This signal typically appears in the 115-120 ppm range.

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Predicted & (ppm) Rationale
c=0 164 - 167 Carboxylic acid carbonyl.
C-2 152 - 155 Adjacent to ring nitrogen.
C-3 128 - 132 Attached to -COOH.
Influenced by adjacent
C-4 140 - 143
carbons.
Influenced by adjacent
C-5 120 - 123
carbons.
C-6 145 - 148 Attached to -CN.
C=N 116 - 119 Nitrile carbon.

Predicted in DMSO-ds relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups. The
analysis is based on characteristic vibrational frequencies.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Cyanonicotinic Acid

Functional Groups & Vibrations
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Caption: Key functional groups and their expected IR absorptions.

Table 3: Predicted Characteristic IR Absorption Bands

Predicted
Functional Group Vibration Type Wavenumber Intensity

(cm™)
Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad
Cyano C=N Stretch 2240 - 2220 Medium, Sharp
Carbonyl C=0 Stretch 1730 - 1700 Strong
Aromatic Ring C-H Stretch 3100 - 3000 Medium
Aromatic Ring C=C & C=N Stretch 1600 - 1450 Medium to Strong

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

The most diagnostic peaks will be the sharp C=N stretch around 2230 cm~1* and the strong
C=0 stretch around 1715 cm™1, appearing alongside the very broad O-H absorption
characteristic of a carboxylic acid dimer.[1]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, confirming its elemental composition.

e Molecular Formula: C7HaN202
e Molecular Weight: 148.12 g/mol [2]

o Predicted Molecular lon (M*"): For electron ionization (El), a peak at m/z = 148 is expected.
For electrospray ionization (ESI), the protonated molecule [M+H]* at m/z = 149 or the
deprotonated molecule [M-H]~ at m/z = 147 would be observed.

Predicted Fragmentation Pattern: A primary fragmentation pathway for aromatic carboxylic
acids is the loss of the carboxyl group.

e Loss of -OH (M-17): A fragment at m/z = 131.
e Loss of -COOH (M-45): A fragment corresponding to 6-cyanopyridine at m/z = 103.
e Loss of COz (M-44): Decarboxylation to give a fragment at m/z = 104.

Further fragmentation of the pyridine ring would lead to smaller fragments. Analysis of the mass
spectrum of the related 6-chloronicotinic acid shows a prominent molecular ion peak and loss
of the carboxyl group, supporting this predicted pattern.

Table 4: Predicted Mass Spectrometry Data

lon Type Predicted m/z Identity

[M+H]* 149 Protonated Molecule
[M]+ 148 Molecular lon

[M-H]~ 147 Deprotonated Molecule

| [M-COOH]* | 103 | Loss of Carboxyl Radical |
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Standard Experimental Protocols

6.1. NMR Sample Preparation (*H and 13C)
Weigh approximately 5-10 mg of the 6-cyanonicotinic acid sample.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-
d4) in a clean vial.

Transfer the solution to a 5 mm NMR tube.

Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use standard parameters
for *H acquisition and broadband proton-decoupled parameters for 13C acquisition.

6.2. FTIR Sample Preparation (ATR)

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry.

Record a background spectrum.

Place a small amount of the solid 6-cyanonicotinic acid sample directly onto the ATR
crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm~1.
6.3. Mass Spectrometry Sample Preparation (ESI)

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or
acetonitrile.

Further dilute the stock solution to a final concentration of ~1-10 pg/mL using the mobile
phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

Introduce the sample into the ESI source via direct infusion or through an LC system.
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e Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

Conclusion

This guide outlines the predicted 'H NMR, 3C NMR, IR, and MS spectroscopic data for 6-
cyanonicotinic acid. By combining the information from these analytical techniques,
researchers can confidently confirm the identity and purity of this compound. The provided
tables and diagrams serve as a quick reference for laboratory work, while the detailed
interpretations offer deeper insight into the structure-property relationships that govern its
spectroscopic behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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